molecular formula C9H9FO2 B13556302 (2S)-2-(2-Fluorophenyl)propanoic acid

(2S)-2-(2-Fluorophenyl)propanoic acid

Cat. No.: B13556302
M. Wt: 168.16 g/mol
InChI Key: DFFNLAUFNKNYSX-LURJTMIESA-N
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Description

(2S)-2-(2-Fluorophenyl)propanoic acid is a chiral carboxylic acid characterized by a 2-fluorophenyl group attached to the second carbon of a propanoic acid backbone in the (S)-configuration. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions. Its stereochemistry is critical, as enantiomeric purity often dictates pharmacological activity .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2S)-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

DFFNLAUFNKNYSX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorophenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as 2-(2-Fluorophenyl)acrylic acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(2-Fluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid

This compound, a known impurity of the NSAID naproxen, replaces the 2-fluorophenyl group with a 6-hydroxynaphthalen-2-yl moiety. The hydroxyl group enhances water solubility compared to the fluorine-substituted analogue, while the naphthalene system increases lipophilicity. This structural difference alters metabolic pathways, as hydroxylation facilitates glucuronidation, a common detoxification mechanism .

Quizalofop-P Acid

A herbicidal agent, quizalofop-P acid features a phenoxyquinoxaline group instead of fluorophenyl. The (2S)-configuration is essential for its activity as a acetyl-CoA carboxylase inhibitor. The chloro substituent on the quinoxaline ring enhances binding affinity to plant enzymes, demonstrating how halogen positioning influences target selectivity .

Functionalized Derivatives

(2S)-2-Amino-3-[4-(Dihydroxyboranyl)-2-fluorophenyl]propanoic Acid

This boron-containing analogue incorporates a dihydroxyboranyl group at the para position of the fluorophenyl ring. Boron enables unique interactions with proteases or serves in boron neutron capture therapy (BNCT) for cancer.

CBZ-L-2-Fluorophenylalanine

With a carbobenzyloxy (CBZ) protecting group on the amino moiety, this derivative is used in peptide synthesis. The CBZ group enhances stability during solid-phase synthesis, contrasting with the free carboxylic acid in the target compound, which may limit its utility in unprotected forms .

Protected Intermediates

(S)-2-((tert-Butoxycarbonyl)Amino)-3-(2-Fluorophenyl)Propanoic Acid

A Boc-protected amino acid intermediate, this compound is utilized in drug development to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group improves solubility in organic solvents, facilitating coupling reactions in peptide synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
(2S)-2-(2-Fluorophenyl)propanoic acid C₉H₉FO₂ 168.17 2-Fluorophenyl, propanoic acid Pharmaceutical intermediate
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid C₁₃H₁₂O₃ 216.24 Naphthyl, hydroxyl Naproxen impurity; metabolism studies
Quizalofop-P acid C₁₇H₁₃ClNO₅ 346.74 Quinoxaline phenoxy, chloro Herbicide (ACCase inhibitor)
(2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid C₉H₁₁BFNO₄ 226.99 Boron, amino, fluorophenyl BNCT candidate; protease inhibition
CBZ-L-2-Fluorophenylalanine C₁₇H₁₆FNO₄ 317.31 Carbobenzyloxy, fluorophenyl Peptide synthesis intermediate

Key Research Findings

  • Stereochemical Influence : The (2S)-configuration is conserved in bioactive analogues like quizalofop-P acid, underscoring its role in enantioselective interactions .
  • Halogen Effects : Fluorine in the ortho position increases metabolic stability compared to hydroxyl or chlorinated derivatives, as seen in naproxen impurities and quizalofop-P acid .

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